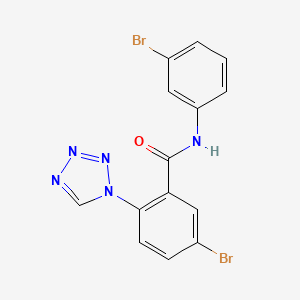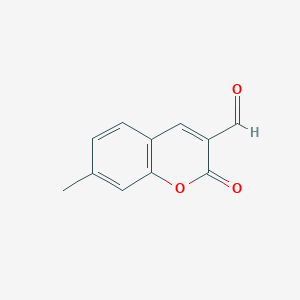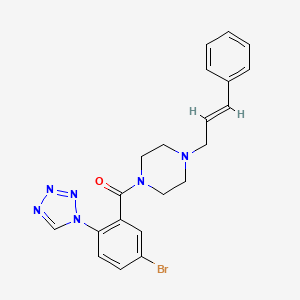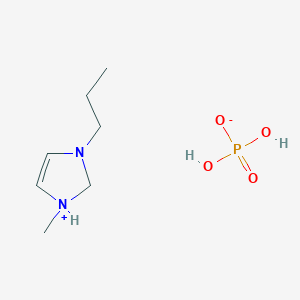
2-chloro-N-(pyridin-4-yl)-5-(1H-tetrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(pyridin-4-yl)-5-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a chlorine atom, a pyridinyl group, and a tetrazolyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(pyridin-4-yl)-5-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration and Reduction: Starting from a benzene derivative, nitration followed by reduction can introduce an amino group.
Chlorination: The amino group can be converted to a chloro group using reagents like thionyl chloride.
Coupling Reactions: The pyridinyl and tetrazolyl groups can be introduced through coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Amidation: Finally, the benzamide structure can be formed through amidation reactions using amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions might target the nitro or carbonyl groups, if present.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups in place of chlorine.
科学研究应用
2-chloro-N-(pyridin-4-yl)-5-(1H-tetrazol-1-yl)benzamide may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.
相似化合物的比较
Similar Compounds
- 2-chloro-N-(pyridin-3-yl)-5-(1H-tetrazol-1-yl)benzamide
- 2-chloro-N-(pyridin-4-yl)-5-(1H-tetrazol-1-yl)benzenesulfonamide
Uniqueness
The uniqueness of 2-chloro-N-(pyridin-4-yl)-5-(1H-tetrazol-1-yl)benzamide lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to similar compounds.
属性
分子式 |
C13H9ClN6O |
|---|---|
分子量 |
300.70 g/mol |
IUPAC 名称 |
2-chloro-N-pyridin-4-yl-5-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C13H9ClN6O/c14-12-2-1-10(20-8-16-18-19-20)7-11(12)13(21)17-9-3-5-15-6-4-9/h1-8H,(H,15,17,21) |
InChI 键 |
TWHKBRNEVAVQBK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N2C=NN=N2)C(=O)NC3=CC=NC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(2,3-dimethylcyclohexyl)-2-hydroxy-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]furan-2-carboxamide](/img/structure/B15172903.png)
![1-[1-(Thiophen-2-yl)ethenyl]pyrrolidine](/img/structure/B15172909.png)

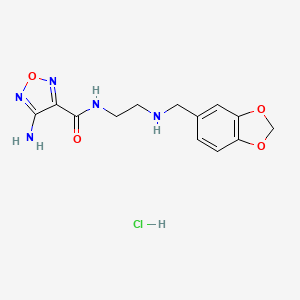
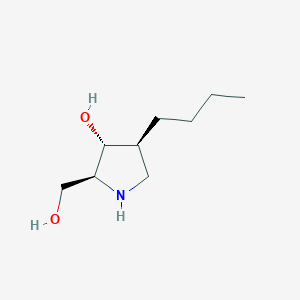
![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohex-2-en-1-one](/img/structure/B15172950.png)
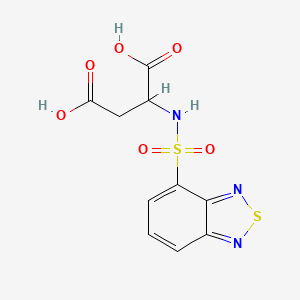
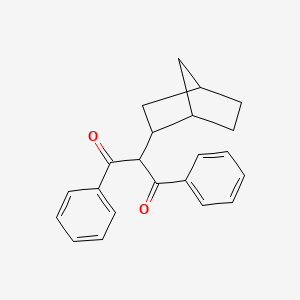
![2-Cyano-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B15172970.png)
